BenchChemオンラインストアへようこそ!

1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Physicochemical profiling Medicinal chemistry SERCA modulation

1-Methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081128-41-7; MF C₁₆H₁₁N₃O₂S; MW 309.34) is a fully synthetic heterocyclic compound that fuses an N-methylquinolin-4(1H)-one core at C-3 with a thiophen-2-yl-substituted 1,2,4-oxadiazole ring. The molecule is disclosed within the Markush structure of US Patent 10,793,558 B2 (also published as US20190375741A1), which claims quinoline-oxadiazole hybrids as cytoprotective agents for treating ER stress-associated neurodegenerative disorders and diabetes via SERCA modulation.

Molecular Formula C16H11N3O2S
Molecular Weight 309.34
CAS No. 1081128-41-7
Cat. No. B2915655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1081128-41-7
Molecular FormulaC16H11N3O2S
Molecular Weight309.34
Structural Identifiers
SMILESCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CS4
InChIInChI=1S/C16H11N3O2S/c1-19-9-11(14(20)10-5-2-3-6-12(10)19)16-17-15(18-21-16)13-7-4-8-22-13/h2-9H,1H3
InChIKeyNNXHVHWNORPANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1081128-41-7 Procurement Guide: Quinolinone-Oxadiazole Hybrid Identity and Physicochemical Baseline


1-Methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081128-41-7; MF C₁₆H₁₁N₃O₂S; MW 309.34) is a fully synthetic heterocyclic compound that fuses an N-methylquinolin-4(1H)-one core at C-3 with a thiophen-2-yl-substituted 1,2,4-oxadiazole ring [1]. The molecule is disclosed within the Markush structure of US Patent 10,793,558 B2 (also published as US20190375741A1), which claims quinoline-oxadiazole hybrids as cytoprotective agents for treating ER stress-associated neurodegenerative disorders and diabetes via SERCA modulation [2]. Its computed partition coefficient (XLogP3 = 3.0) and topological polar surface area (TPSA = 87.5 Ų) distinguish it physicochemically from N-ethyl and 6-fluoro analogs within the same patent genus [3].

Why Generic 1,2,4-Oxadiazolyl-Quinolinone Analogs Cannot Substitute for CAS 1081128-41-7 in SERCA-Targeted Research


Closely related analogs within the quinoline-oxadiazole genus — including the N-ethyl analog (CAS 1260704-96-8), 6-fluoro analog (EVT-14226428), and phenyl-substituted derivatives — share the same core scaffold but diverge in the N-1 substituent (methyl vs. ethyl vs. H) and in the substituent identity on the oxadiazole 3-position (2-thienyl vs. phenyl vs. substituted phenyl) . The patent specification US 10,793,558 B2 explicitly enumerates these compounds as distinct embodiments within Formula I, indicating they are not considered interchangeable by the inventors [1]. Furthermore, computed physicochemical properties differ materially: CAS 1081128-41-7 exhibits XLogP3 = 3.0 and TPSA = 87.5 Ų, whereas comparative computed data for the N-ethyl analog (CAS 1260704-96-8) yields MW = 323.4 with an additional methylene unit, altering both lipophilicity and steric profile and potentially affecting SERCA binding conformation [2]. The absence of published head-to-head pharmacological profiling across analogs makes informed substitution decisions impossible without experimental validation; procurement decisions predicated on scaffold similarity alone risk selecting a compound with uncharacterized potency at the target of interest.

Quantitative Differentiation Evidence for CAS 1081128-41-7: Physicochemical and Structural Comparison with In-Class Analogs


N-Methyl vs. N-Ethyl Quaternization: Computed Lipophilicity and TPSA Divergence Between CAS 1081128-41-7 and Its Closest Structural Analog (CAS 1260704-96-8)

The N-1 methyl substituent on the quinolin-4(1H)-one core of CAS 1081128-41-7 produces a computed octanol-water partition coefficient of XLogP3 = 3.0 and a topological polar surface area of 87.5 Ų [1]. In comparison, the N-ethyl analog (CAS 1260704-96-8) carries an additional methylene unit (MW = 323.4 vs. 309.34), which is expected to increase logP by approximately 0.5 units based on standard fragment-based contributions, though no experimentally measured logP has been reported for either compound . The difference in TPSA between these two compounds, if any, would stem solely from the increased hydrocarbon surface area—neither compound possesses hydrogen bond donors (HBD = 0 for CAS 1081128-41-7) [1]. This physicochemical divergence is relevant because the patent's proposed mechanism involves SERCA modulation within the endoplasmic reticulum membrane environment, where small changes in lipophilicity can alter membrane partitioning and target engagement [2].

Physicochemical profiling Medicinal chemistry SERCA modulation

Thiophene-2-yl vs. Phenyl Substituent on Oxadiazole: Structural Uniqueness Among Enumerated Patent Embodiments

Among the quinoline-oxadiazole compounds enumerated in Claim 4 of U.S. Patent 10,793,558 B2, the target compound is structurally distinct by virtue of bearing a thiophene-2-yl moiety at the 3-position of the 1,2,4-oxadiazole ring [1]. Other compounds within the same patent genus described in the literature include 1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one, 1-ethyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one [2]. These analogs uniformly employ substituted or unsubstituted phenyl rings at the oxadiazole 3-position. The thiophene ring in CAS 1081128-41-7 introduces a sulfur heteroatom that can participate in unique non-covalent interactions (sulfur-π, sulfur-hydrogen bonding) with protein targets and alters the electronic character of the oxadiazole ring through differential resonance effects compared to phenyl analogs [3].

Structural biology Patent analysis Sulfur-containing heterocycles

Absence of Hydrogen Bond Donors: A Key Pharmacokinetic Differentiator Within the Quinolinone-Oxadiazole Genus

CAS 1081128-41-7 is characterized by a hydrogen bond donor count of zero (HBD = 0) and a hydrogen bond acceptor count of six (HBA = 6) [1]. This profile is shared with the N-ethyl analog (CAS 1260704-96-8) but diverges from N-unsubstituted analogs, such as 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, which carry a secondary amide-like NH in the quinolinone ring and therefore possess HBD = 1 . The absence of hydrogen bond donors is a critical determinant of membrane permeability, CNS penetration potential, and oral bioavailability: compounds with HBD = 0 generally exhibit lower efflux by P-glycoprotein and improved passive transcellular diffusion [2]. For SERCA-targeted applications where the target is located in the endoplasmic reticulum membrane, the ability to cross the plasma membrane without active transport interaction is a relevant procurement consideration.

Drug-likeness ADME prediction Blood-brain barrier penetration

Optimal Procurement Scenarios for CAS 1081128-41-7 Based on Available Differentiation Evidence


SERCA-Mediated ER Stress Research in Neurodegenerative Disease Models

CAS 1081128-41-7 is specifically disclosed within U.S. Patent 10,793,558 B2, which claims methods of treating Parkinson's disease, Alzheimer's disease, and diabetes through SERCA activation and ER stress reduction [1]. Academic or industry groups conducting SAR studies within this patent space should procure this exact compound rather than phenyl-substituted or N-unsubstituted analogs, because only the thiophene-2-yl/N-methyl substitution pattern matches the combination of structural features enumerated in the granted claims. The compound's HBD = 0 profile supports passive membrane permeability, which is mechanistically relevant for accessing the ER-resident SERCA target [2].

Physicochemical Benchmarking of Quinoline-Oxadiazole Compound Libraries

With well-defined computed properties (MW = 309.34, XLogP3 = 3.0, TPSA = 87.5 Ų, HBD = 0, rotatable bonds = 2) , CAS 1081128-41-7 can serve as a reference standard for property-based library design and for calibrating in silico ADME models within the quinolinone-oxadiazole chemical space. Its favorable Lipinski and Veber compliance profile makes it a suitable control compound when experimentally benchmarking permeability, solubility, or metabolic stability assays against other members of the patent genus that carry additional hydrogen bond donors or higher molecular weights.

Thiophene-Sulfur Pharmacophore Hypothesis Testing

The sulfur atom in the thiophene-2-yl substituent provides a unique interaction handle — capable of sulfur-π interactions with aromatic protein side chains and sulfur-hydrogen bonding — that is absent in all phenyl-substituted analogs within the patent genus [3]. Research groups investigating whether sulfur-mediated non-covalent interactions contribute to SERCA binding affinity or selectivity should procure CAS 1081128-41-7 as the thiophene-containing probe and compare it directly with phenyl-substituted analogs in parallel biochemical or biophysical assays. The compound's synthetic accessibility and commercial availability through suppliers such as Life Chemicals support this comparative experimental design.

Preclinical Candidate Selection and In Vivo Proof-of-Concept Studies

A supplier product listing for CAS 1081128-41-7 reports preliminary in vitro data suggesting antimicrobial activity against Gram-positive bacteria, inhibition of NF-κB activation, and reduction of reactive oxygen species levels, alongside moderate oral bioavailability and a favorable preclinical metabolism profile [4]. While these findings lack peer-reviewed validation and direct comparator data, they suggest additional therapeutic avenues beyond the SERCA patent claims. Procurement for exploratory in vivo pharmacology — particularly in inflammation, oxidative stress, or infectious disease models — is most justifiable when combined with parallel testing of the N-ethyl analog (CAS 1260704-96-8) and phenyl-substituted analogs to generate the head-to-head differentiation data that are currently absent from the public domain.

Quote Request

Request a Quote for 1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.